Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring, a thiazole ring, and ester and amide functional groups. Its distinct chemical properties make it valuable for applications in pharmaceutical development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of isoxazole-5-carboxylic acid, which is then coupled with an appropriate thiazole derivative. The reaction conditions often include the use of dichloromethane (DCM) as a solvent, triethylamine (TEA) as a base, and coupling agents such as EDC.HCl and HOBT . The reaction mixture is stirred at low temperatures initially and then brought to room temperature for completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification is typically achieved through techniques such as flash column chromatography using silica gel.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit heat shock proteins (Hsp90), which are involved in protein folding and stability . This inhibition can suppress the growth of cancer cells by disrupting their protein homeostasis.
Comparison with Similar Compounds
Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
3-Phenylisoxazole: Known for its potent inhibition of diacylglycerol acyltransferase (DGAT1), a target for obesity treatment.
5-Phenyloxazole: Exhibits similar biological activities but with different pharmacokinetic properties.
3-Phenyl-1,2,4-oxadiazole: Another compound with notable biological activities, often used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-methyl-2-(1,2-oxazole-5-carbonylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-3-17-10(16)8-6(2)13-11(19-8)14-9(15)7-4-5-12-18-7/h4-5H,3H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNGUJRYAJKEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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